molecular formula C20H23N3O3 B2744740 3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one CAS No. 2223972-96-9

3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one

Cat. No.: B2744740
CAS No.: 2223972-96-9
M. Wt: 353.422
InChI Key: FMTIXQOZYGPRQA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the azetidinone core. Key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Synthesis of the piperidine ring: This step often involves hydrogenation or reductive amination of suitable intermediates.

    Construction of the azetidinone core: This can be done through cyclization reactions involving β-lactam formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one: shares similarities with other azetidinone derivatives, oxazole-containing compounds, and piperidine-based molecules.

    Azetidinones: Known for their β-lactam ring, which is a common feature in antibiotics like penicillins.

    Oxazole Derivatives: Often exhibit biological activities such as anti-inflammatory and antimicrobial properties.

    Piperidine Compounds: Widely used in pharmaceuticals for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

3,3-dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2)17(22-19(20)25)14-8-10-23(11-9-14)18(24)16-15(21-12-26-16)13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTIXQOZYGPRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(N=CO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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